![molecular formula C19H24N4O B14202226 Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(3-pyridinyl)- CAS No. 832734-89-1](/img/structure/B14202226.png)
Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(3-pyridinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(3-pyridinyl)-: is a heterocyclic aromatic organic compound It is characterized by a pyrimidine ring substituted with a cyclopentyl-piperidinyl-oxy group at the 2-position and a pyridinyl group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(3-pyridinyl)- typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester under acidic conditions.
Substitution at the 2-Position: The introduction of the 1-cyclopentyl-4-piperidinyl-oxy group can be achieved through nucleophilic substitution reactions. This step often requires the use of a strong base such as sodium hydride to deprotonate the hydroxyl group, facilitating the nucleophilic attack on the pyrimidine ring.
Substitution at the 5-Position: The pyridinyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a pyridinyl boronic acid and a halogenated pyrimidine intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the pyridinyl group, converting it to a piperidine ring.
Substitution: The compound can participate in various substitution reactions, such as halogenation or alkylation, at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide, while alkylation may involve alkyl halides and a strong base.
Major Products
Oxidation: N-oxide derivatives of the piperidinyl ring.
Reduction: Piperidine derivatives from the reduction of the pyridinyl group.
Substitution: Halogenated or alkylated pyrimidine derivatives.
科学的研究の応用
Chemistry
In chemistry, Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(3-pyridinyl)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It serves as a probe to understand the binding mechanisms and the effects of structural modifications on biological activity.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.
Industry
In the industrial sector, Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(3-pyridinyl)- is used in the development of agrochemicals and materials science. Its derivatives may possess properties suitable for use as pesticides or in the fabrication of advanced materials.
作用機序
The mechanism of action of Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(3-pyridinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to a receptor and modulate its signaling pathway, resulting in altered cellular responses.
類似化合物との比較
Similar Compounds
- Pyrimidine, 2-[(1-cyclohexyl-4-piperidinyl)oxy]-5-(3-pyridinyl)-
- Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(4-pyridinyl)-
- Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(2-pyridinyl)-
Uniqueness
Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(3-pyridinyl)- is unique due to the specific positioning of its substituents, which can significantly influence its chemical reactivity and biological activity. The combination of the cyclopentyl-piperidinyl-oxy group and the pyridinyl group at the 5-position provides a distinct structural framework that can lead to unique interactions with molecular targets, distinguishing it from other similar compounds.
特性
CAS番号 |
832734-89-1 |
|---|---|
分子式 |
C19H24N4O |
分子量 |
324.4 g/mol |
IUPAC名 |
2-(1-cyclopentylpiperidin-4-yl)oxy-5-pyridin-3-ylpyrimidine |
InChI |
InChI=1S/C19H24N4O/c1-2-6-17(5-1)23-10-7-18(8-11-23)24-19-21-13-16(14-22-19)15-4-3-9-20-12-15/h3-4,9,12-14,17-18H,1-2,5-8,10-11H2 |
InChIキー |
BJSSJEBXTLENNL-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)N2CCC(CC2)OC3=NC=C(C=N3)C4=CN=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{4-[(3-Hydroxyphenyl)methyl]piperazin-1-yl}(5-nitrofuran-2-yl)methanone](/img/structure/B14202145.png)
![(3S)-3-{[2-(4-Methylpiperazin-1-yl)phenyl]methyl}pyrrolidin-2-one](/img/structure/B14202149.png)
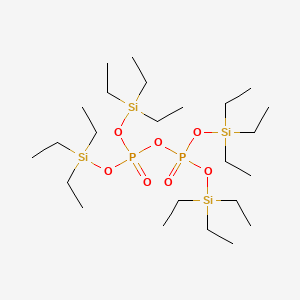
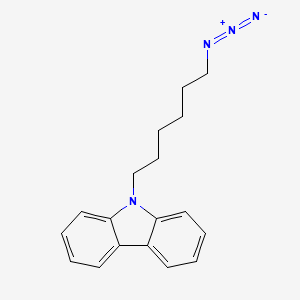

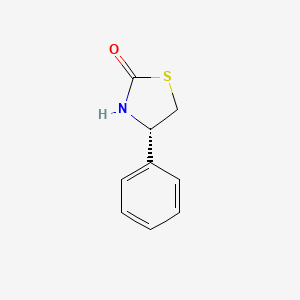
![3-[(E)-(2-methylpropylidene)amino]-N-(1,3-thiazol-2-yl)pyridine-2-carboxamide](/img/structure/B14202182.png)
![Oxazole, 2-[1,1'-biphenyl]-4-yl-4-(bromomethyl)-5-methyl-](/img/structure/B14202196.png)
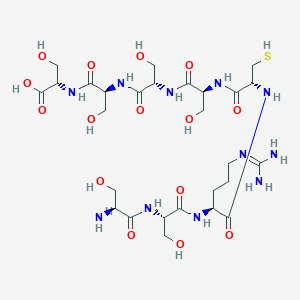
![2-Amino-5-{[(pyrazin-2-yl)amino]methyl}phenol](/img/structure/B14202211.png)
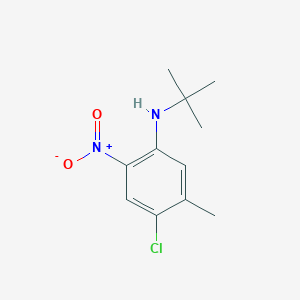
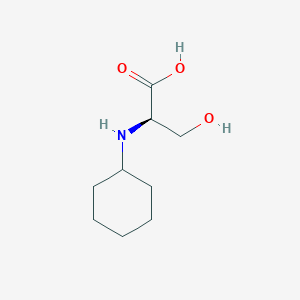
![6-(1,3-Benzothiazol-2(3H)-ylidene)-4-[(4,6-dimethylpyrimidin-2-yl)amino]cyclohexa-2,4-dien-1-one](/img/structure/B14202220.png)
![[1,1'-Biphenyl]-3-carbonitrile, 2'-benzoyl-](/img/structure/B14202232.png)
